Des(5-methylpyrazinecarbonyl) Glipizide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

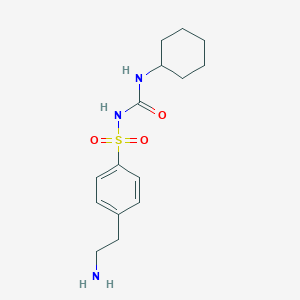

Des(5-methylpyrazinecarbonyl) Glipizide is a complex organic compound with a unique structure that combines an aminoethyl group, a cyclohexylcarbamoyl group, and a benzene sulfonamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Des(5-methylpyrazinecarbonyl) Glipizide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. The aminoethyl group is introduced through a nucleophilic substitution reaction, while the cyclohexylcarbamoyl group is added via a carbamoylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.

化学反应分析

Types of Reactions

Des(5-methylpyrazinecarbonyl) Glipizide can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The sulfonamide group can be reduced to produce sulfinamides or thiols.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the sulfonamide group can produce sulfinamides.

科学研究应用

Efficacy in Diabetes Management

Research indicates that glipizide and its derivatives, including Des(5-methylpyrazinecarbonyl) Glipizide, can significantly reduce fasting plasma glucose (FPG) and glycosylated hemoglobin (HbA1c) levels. Clinical trials demonstrate that various dosages lead to substantial reductions in these parameters, making it a viable option for patients with inadequate control on metformin alone .

| Dosage (mg) | FPG Reduction (mg/dL) | HbA1c Reduction (%) |

|---|---|---|

| 5 | -57 | -1.50 |

| 10 | -65 | -1.70 |

| 20 | -74 | -1.82 |

Quality Control and Method Validation

This compound is suitable for use in analytical method development and validation processes. Its chemical properties allow for effective quality control (QC) applications within pharmaceutical manufacturing, particularly for Abbreviated New Drug Applications (ANDA) .

Clinical Case Study Overview

Several clinical case studies have highlighted the effectiveness of glipizide derivatives in managing type 2 diabetes:

- Case 1 : An 80-year-old female with a history of type 2 diabetes was treated with this compound alongside metformin. After three months, her HbA1c decreased from 10.6% to 8.6%, demonstrating significant glycemic control.

- Case 2 : A 68-year-old male with poorly controlled diabetes was switched from insulin therapy to this compound, resulting in improved FPG levels from over 250 mg/dL to below 180 mg/dL within six weeks.

作用机制

The mechanism of action of Des(5-methylpyrazinecarbonyl) Glipizide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

相似化合物的比较

Similar Compounds

4-(2-Aminoethyl)benzene-1-sulfonamide: Lacks the cyclohexylcarbamoyl group, resulting in different chemical and biological properties.

N-(Cyclohexylcarbamoyl)benzene-1-sulfonamide:

Uniqueness

Des(5-methylpyrazinecarbonyl) Glipizide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

生物活性

Des(5-methylpyrazinecarbonyl) Glipizide is a derivative of glipizide, a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Glipizide and Its Derivatives

Glipizide acts as an insulin secretagogue, stimulating insulin release from pancreatic beta cells. The compound's efficacy in lowering blood glucose levels is attributed to its ability to enhance insulin secretion, increase peripheral glucose utilization, and inhibit hepatic glucose production. The modifications in its structure, such as the removal of the 5-methylpyrazinecarbonyl group, may influence its pharmacokinetic and pharmacodynamic properties.

The primary mechanism by which glipizide and its derivatives exert their effects involves:

- Binding to Sulfonylurea Receptors : Glipizide binds to sulfonylurea receptors on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This results in cell depolarization and subsequent calcium influx, promoting insulin secretion .

- Extrapancreatic Effects : Beyond stimulating insulin release, glipizide enhances glucose uptake in muscle and adipose tissues and reduces hepatic glucose output. It also has been shown to increase the number and sensitivity of insulin receptors in various tissues .

Efficacy

Clinical studies have demonstrated that glipizide significantly lowers fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) levels. A study reported reductions in FPG ranging from 57 to 74 mg/dL and HbA1c reductions between 1.50% and 1.82% across different doses .

Safety Profile

Glipizide is generally well-tolerated, with a low incidence of hypoglycemia compared to other antidiabetic agents. In clinical trials, only a small percentage of patients discontinued therapy due to hypoglycemic episodes .

Comparative Studies

Research comparing glipizide with other antidiabetic agents has provided insights into its relative effectiveness:

- Glipizide vs. Metformin : A long-term study indicated that while both medications effectively reduced HbA1c levels, metformin was associated with a lower incidence of cardiovascular events compared to glipizide .

- Weight Management : Unlike some sulfonylureas that may lead to weight gain, studies have found that glipizide does not significantly affect body weight or lipid profiles in treated patients .

Clinical Trials

Several clinical trials have assessed the efficacy and safety of glipizide:

- Efficacy Trial : In a randomized controlled trial involving 347 patients with type 2 diabetes, glipizide significantly improved glycemic control without adversely affecting lipid levels or causing weight gain .

- Long-term Outcomes : A study evaluating cardiovascular outcomes found that patients receiving metformin had a significantly lower risk of major cardiovascular events compared to those treated with glipizide over a median follow-up period of five years .

Data Summary

| Parameter | Glipizide | Metformin |

|---|---|---|

| Fasting Plasma Glucose (FPG) | Reduction: 57-74 mg/dL | Similar reductions |

| HbA1c Reduction | 1.50% - 1.82% | Comparable |

| Weight Change | No significant change | Significant reduction |

| Cardiovascular Events | Higher incidence | Lower incidence |

属性

IUPAC Name |

1-[4-(2-aminoethyl)phenyl]sulfonyl-3-cyclohexylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c16-11-10-12-6-8-14(9-7-12)22(20,21)18-15(19)17-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,16H2,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLHFSLGOJDWNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510111 |

Source

|

| Record name | 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-16-9 |

Source

|

| Record name | 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。